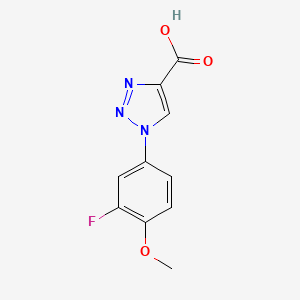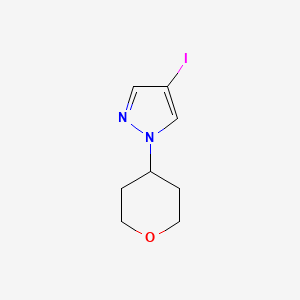
methyl 3-(azidomethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(azidomethyl)benzoate is a chemical compound. It is an ester and has similar properties to other esters .
Synthesis Analysis
Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . A study showed that zirconium metal catalysts with fixed Ti had the best activity . Another synthesis method involves the tandem anionic cyclization of o-(azidomethyl)benzoates with 2-cyanoacetamides . This method provides 59–74% yields of target compounds .Molecular Structure Analysis
Three conformational polymorphs of 3-(azidomethyl)benzoate have been reported . All three structures maintain similar carboxylic acid dimers and π–π stacking . Crystal structure analysis and computational evaluations highlight the azidomethyl group as a source of conformational polymorphism .Chemical Reactions Analysis
The protocol rapidly synthesizes m-Difluorobenzene with 85% total yield . The molar ratio of hydrochloric acid used in the process reduces to 3.6 equivalent . Furthermore, the reaction time can be decreased from hours to within 40 s .Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as benzodiazepines, have been found to interact with the central nervous system
Mode of Action
The exact mode of action of methyl 3-(azidomethyl)benzoate is currently unknown . It’s known that similar compounds can interact with their targets through various mechanisms, such as acting as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
Biochemical Pathways
For instance, benzoate metabolism in the human gut microbiome involves the protocatechuate branch of the beta-ketoadipate pathway . Additionally, methyl benzoate biosynthesis in plants involves several genes associated with the methylation of benzoic acid and salicylic acid .
Pharmacokinetics
Similar compounds, such as methyl 3,4-dihydroxybenzoate (mdhb), have been found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . MDHB also permeates the blood-brain barrier and is rapidly distributed to all organs .
Result of Action
For instance, benzimidazole molecules are effective against various strains of microorganisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, methyl benzoate, a similar compound, has been found to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests, and its efficacy can be influenced by environmental conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(azidomethyl)benzoate involves the reaction of methyl 3-bromobenzoate with sodium azide in the presence of a copper catalyst.", "Starting Materials": [ "Methyl 3-bromobenzoate", "Sodium azide", "Copper catalyst" ], "Reaction": [ "Add methyl 3-bromobenzoate to a reaction flask", "Add sodium azide and copper catalyst to the reaction flask", "Heat the reaction mixture to 80-100°C for several hours", "Cool the reaction mixture and filter off any solids", "Concentrate the filtrate under reduced pressure", "Purify the resulting product by column chromatography" ] } | |
Número CAS |
180863-54-1 |
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




